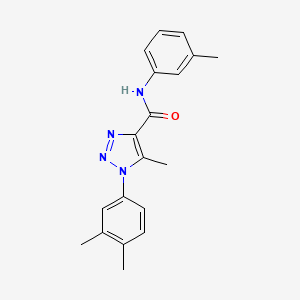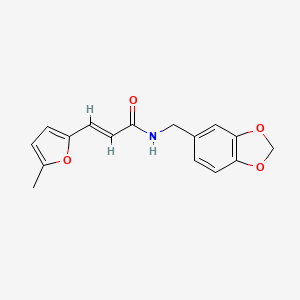
N-(2,4-difluorophenyl)-3-(4-isopropylphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-3-(4-isopropylphenyl)acrylamide, also known as DFP-IPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
N-(2,4-difluorophenyl)-3-(4-isopropylphenyl)acrylamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, N-(2,4-difluorophenyl)-3-(4-isopropylphenyl)acrylamide has been shown to exhibit potent anti-inflammatory and analgesic effects, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation. In materials science, N-(2,4-difluorophenyl)-3-(4-isopropylphenyl)acrylamide has been used as a building block for the synthesis of novel polymers with unique properties, such as high thermal stability and conductivity. In organic electronics, N-(2,4-difluorophenyl)-3-(4-isopropylphenyl)acrylamide has been investigated as a potential dopant for organic semiconductors, which could lead to the development of more efficient and stable organic electronic devices.
Mécanisme D'action
The exact mechanism of action of N-(2,4-difluorophenyl)-3-(4-isopropylphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the production of prostaglandins, a type of lipid mediator involved in inflammation and pain. N-(2,4-difluorophenyl)-3-(4-isopropylphenyl)acrylamide has been shown to selectively inhibit COX-2, which is often upregulated in inflamed tissues, while sparing COX-1, which is involved in the maintenance of normal physiological functions.
Biochemical and Physiological Effects
N-(2,4-difluorophenyl)-3-(4-isopropylphenyl)acrylamide has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been shown to have a favorable safety profile, with no significant toxic effects observed at therapeutic doses. However, further studies are needed to fully understand the biochemical and physiological effects of N-(2,4-difluorophenyl)-3-(4-isopropylphenyl)acrylamide in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2,4-difluorophenyl)-3-(4-isopropylphenyl)acrylamide is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the development of new drugs for the treatment of pain and inflammation. Another advantage is its favorable safety profile, which makes it a relatively safe compound to work with in the laboratory. However, one of the main limitations of N-(2,4-difluorophenyl)-3-(4-isopropylphenyl)acrylamide is its relatively low solubility in water, which can make it difficult to work with in aqueous systems.
Orientations Futures
There are several future directions for research on N-(2,4-difluorophenyl)-3-(4-isopropylphenyl)acrylamide. One direction is the further development of N-(2,4-difluorophenyl)-3-(4-isopropylphenyl)acrylamide as a potential drug candidate for the treatment of pain and inflammation. Another direction is the investigation of N-(2,4-difluorophenyl)-3-(4-isopropylphenyl)acrylamide as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of N-(2,4-difluorophenyl)-3-(4-isopropylphenyl)acrylamide, as well as its potential applications in other fields, such as organic electronics and catalysis.
Conclusion
In conclusion, N-(2,4-difluorophenyl)-3-(4-isopropylphenyl)acrylamide is a chemical compound with promising applications in various fields, including medicinal chemistry, materials science, and organic electronics. Its potent anti-inflammatory and analgesic effects make it a promising candidate for the development of new drugs for the treatment of pain and inflammation, while its unique properties make it a valuable building block for the synthesis of novel materials. Further research is needed to fully understand the potential of N-(2,4-difluorophenyl)-3-(4-isopropylphenyl)acrylamide and to explore its applications in other fields.
Méthodes De Synthèse
N-(2,4-difluorophenyl)-3-(4-isopropylphenyl)acrylamide can be synthesized using a multi-step process that involves the reaction of 2,4-difluoroaniline with 4-isopropylbenzaldehyde, followed by the reaction of the resulting product with acryloyl chloride. The final product is obtained after purification and recrystallization.
Propriétés
IUPAC Name |
(E)-N-(2,4-difluorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NO/c1-12(2)14-6-3-13(4-7-14)5-10-18(22)21-17-9-8-15(19)11-16(17)20/h3-12H,1-2H3,(H,21,22)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOKECOBCDPQAX-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2,4-difluorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[2-(2,4-dichlorobenzylidene)hydrazino]carbonyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5719627.png)
![2-{[2-(4H-1,2,4-triazol-4-yl)isonicotinoyl]amino}benzoic acid](/img/structure/B5719628.png)
![N-(3-chloro-4-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5719634.png)
![4-methyl-3-{[(propionylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5719642.png)

![1-(3,4-dimethoxybenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5719650.png)


![N-(2-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5719664.png)

![N,N-dimethyl-N'-[2-(4-morpholinyl)phenyl]thiourea](/img/structure/B5719676.png)

![methyl 4-methyl-3-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5719689.png)